molecular formula C15H22N2 B13941326 2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane

2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane

Cat. No.: B13941326
M. Wt: 230.35 g/mol
InChI Key: VIYYRTSAIOEXEZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane, 2-ethyl-6-(phenylmethyl)-: is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of 2,6-Diazaspiro[3.4]octane, 2-ethyl-6-(phenylmethyl)- includes a spiro linkage between a diazaspiro octane core and a phenylmethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[3.4]octane, 2-ethyl-6-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically requires specific reagents and conditions, such as the use of hydrazine in ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazaspiro[3.4]octane, 2-ethyl-6-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2,6-Diazaspiro[3.4]octane, 2-ethyl-6-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of diverse molecular peripheries, making it valuable in diversity-oriented synthesis .

Biology and Medicine: This compound has shown potential in biological and medicinal research, particularly in the development of antitubercular agents. Studies have identified it as a potent lead compound with significant inhibitory activity against Mycobacterium tuberculosis .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-ethyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antitubercular agent, the compound undergoes reduction by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . This mechanism highlights its potential in combating drug-resistant strains of tuberculosis.

Comparison with Similar Compounds

  • 2,6-Diazaspiro[3.4]octane, 6-(phenylmethyl)-
  • 2,6-Diazaspiro[3.4]octane-2-butanamine, N-(2-methoxyethyl)-N-methyl-δ-(1-methylethyl)-6-(phenylmethyl)-

Uniqueness: Compared to similar compounds, 2,6-Diazaspiro[34]octane, 2-ethyl-6-(phenylmethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

7-benzyl-2-ethyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C15H22N2/c1-2-16-11-15(12-16)8-9-17(13-15)10-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3

InChI Key

VIYYRTSAIOEXEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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